(3Z)-1-(4-chlorobenzyl)-3-[6-oxo-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one
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Overview
Description
1-[(4-CHLOROPHENYL)METHYL]-3-[(5Z)-6-OXO-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound featuring a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-CHLOROPHENYL)METHYL]-3-[(5Z)-6-OXO-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE involves multiple steps, each requiring specific reaction conditions. . The reaction conditions often include the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: For industrial-scale production, the preparation method must be optimized for efficiency and cost-effectiveness. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The crystal form of the compound, such as the methanesulfonate crystal form, is preferred for its stability and solubility, facilitating large-scale production and storage .
Chemical Reactions Analysis
Types of Reactions: 1-[(4-CHLOROPHENYL)METHYL]-3-[(5Z)-6-OXO-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents, and various catalysts . The conditions for these reactions typically involve ambient temperatures and pressures, although some reactions may require specific conditions to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quaternary ammonium cations, while substitution reactions can introduce different functional groups into the compound .
Scientific Research Applications
1-[(4-CHLOROPHENYL)METHYL]-3-[(5Z)-6-OXO-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, including its antifungal and antimicrobial properties . In industry, the compound is used in the development of new materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of 1-[(4-CHLOROPHENYL)METHYL]-3-[(5Z)-6-OXO-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and inhibiting key enzymes and receptors involved in various biological processes . This interaction disrupts the normal function of these targets, leading to the desired therapeutic or chemical effect.
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other triazolo and thiophene derivatives, such as dichloroanilines and heparinoids . These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture.
Uniqueness: What sets 1-[(4-CHLOROPHENYL)METHYL]-3-[(5Z)-6-OXO-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C23H13ClN4O2S2 |
---|---|
Molecular Weight |
477.0 g/mol |
IUPAC Name |
(5Z)-5-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]-2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C23H13ClN4O2S2/c24-14-9-7-13(8-10-14)12-27-16-5-2-1-4-15(16)18(21(27)29)19-22(30)28-23(32-19)25-20(26-28)17-6-3-11-31-17/h1-11H,12H2/b19-18- |
InChI Key |
QTQUMPMYLWDHDU-HNENSFHCSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/3\C(=O)N4C(=NC(=N4)C5=CC=CS5)S3)/C(=O)N2CC6=CC=C(C=C6)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C(=O)N4C(=NC(=N4)C5=CC=CS5)S3)C(=O)N2CC6=CC=C(C=C6)Cl |
Origin of Product |
United States |
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